molecular formula C17H21ClN2O5 B394277 2-Chloroethyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Chloroethyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B394277
M. Wt: 368.8g/mol
InChI Key: BACKOFJENFODPY-UHFFFAOYSA-N
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Description

2-Chloroethyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrimidine ring substituted with a chloroethyl group, an ethoxy-methoxyphenyl group, and a carboxylate ester, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine derivative with 2-chloroethyl chloride in the presence of a base such as potassium carbonate in dimethylformamide (DMF) as a solvent. The reaction mixture is refluxed for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloroethyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. The compound can induce apoptosis by activating caspases and disrupting mitochondrial function. It also affects the cell cycle by inhibiting cyclin-dependent kinases, leading to cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloroethyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H21ClN2O5

Molecular Weight

368.8g/mol

IUPAC Name

2-chloroethyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H21ClN2O5/c1-4-24-12-6-5-11(9-13(12)23-3)15-14(16(21)25-8-7-18)10(2)19-17(22)20-15/h5-6,9,15H,4,7-8H2,1-3H3,(H2,19,20,22)

InChI Key

BACKOFJENFODPY-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCCCl)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCCCl)OC

Origin of Product

United States

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